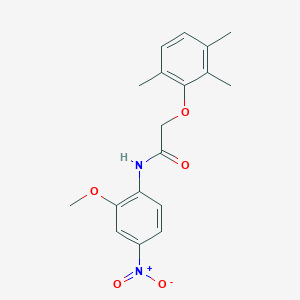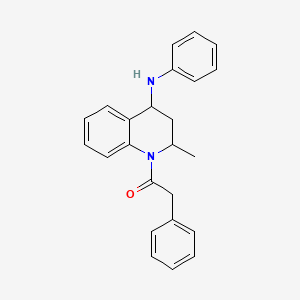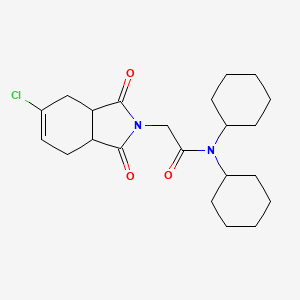![molecular formula C18H26O6 B5236312 diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
diethyl [4-(4-methoxyphenoxy)butyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(4-methoxyphenoxy)butyl]malonate, also known as MPBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Diethyl [4-(4-methoxyphenoxy)butyl]malonate works by binding to specific enzymes and receptors, inhibiting their activity. This mechanism of action has been studied in various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine receptors.
Biochemical and Physiological Effects
diethyl [4-(4-methoxyphenoxy)butyl]malonate has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or receptor. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Inhibition of dopamine receptors can lead to decreased dopamine levels, which has been linked to various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl [4-(4-methoxyphenoxy)butyl]malonate in lab experiments is its ability to selectively inhibit specific enzymes and receptors, allowing for more precise studies. However, one limitation is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for diethyl [4-(4-methoxyphenoxy)butyl]malonate research. One area of interest is the development of diethyl [4-(4-methoxyphenoxy)butyl]malonate-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of diethyl [4-(4-methoxyphenoxy)butyl]malonate in the synthesis of nanoparticles for various applications, including drug delivery and imaging. Additionally, further studies on the mechanism of action of diethyl [4-(4-methoxyphenoxy)butyl]malonate in various enzymes and receptors could lead to the development of more specific and effective inhibitors.
Synthesemethoden
Diethyl [4-(4-methoxyphenoxy)butyl]malonate can be synthesized through a multistep process involving the reaction of 4-methoxyphenol and 1,4-dibromobutane, followed by the addition of diethyl malonate and subsequent esterification. The final product is obtained through acid-catalyzed hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(4-methoxyphenoxy)butyl]malonate has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, diethyl [4-(4-methoxyphenoxy)butyl]malonate has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. In biochemistry, diethyl [4-(4-methoxyphenoxy)butyl]malonate has been used as a tool to study protein-protein interactions and as a fluorescent probe for imaging. In materials science, diethyl [4-(4-methoxyphenoxy)butyl]malonate has been studied for its potential use in the synthesis of nanoparticles and as a surfactant.
Eigenschaften
IUPAC Name |
diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-4-22-17(19)16(18(20)23-5-2)8-6-7-13-24-15-11-9-14(21-3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHVRDAFUJXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
